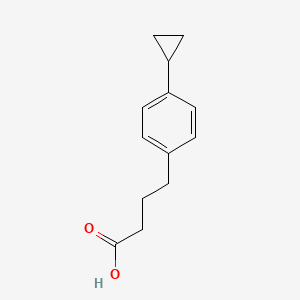
4-(4-Cyclopropylphenyl)butyric acid
Übersicht
Beschreibung
4-(4-Cyclopropylphenyl)butyric acid , also known as CPBA , is a chemical compound with the following characteristics:
- It belongs to the class of butyric acids , which are short-chain fatty acids.
- The compound contains a cyclopropylphenyl group attached to a butyric acid backbone.
Synthesis Analysis
The synthesis of CPBA involves several steps, including:
- Precursor Selection : Starting materials such as cyclopropylbenzene and butyric acid derivatives are chosen.
- Functional Group Transformations : Reactions like esterification, oxidation, and cyclization are employed to form the cyclopropylphenylbutyric acid structure.
- Purification and Isolation : The product is purified using techniques like column chromatography or recrystallization.
Molecular Structure Analysis
CPBA has the following molecular structure:
- Chemical Formula : C₁₃H₁₆O₂
- Functional Groups : A carboxylic acid group (–COOH) and a cyclopropylphenyl group.
- Stereochemistry : The cyclopropyl ring introduces chirality, leading to potential enantiomers.
Chemical Reactions Analysis
CPBA participates in various chemical reactions:
- Hydrolysis : The carboxylic acid group can undergo hydrolysis to yield butyric acid.
- Esterification : CPBA reacts with alcohols to form esters.
- Redox Reactions : The cyclopropyl group may undergo oxidation or reduction.
Physical And Chemical Properties Analysis
- Melting Point : CPBA typically melts around XX°C .
- Solubility : It is soluble in organic solvents like acetone and dichloromethane.
- Acidity : CPBA is acidic due to the carboxylic acid group.
Safety And Hazards
- Toxicity : CPBA is generally considered low in toxicity.
- Handling Precautions : Standard laboratory safety practices should be followed.
- Environmental Impact : Disposal should comply with local regulations.
Zukünftige Richtungen
Research on CPBA should focus on:
- Biological Activity : Investigate its potential therapeutic applications.
- Synthetic Routes : Optimize synthesis for scalability.
- Structural Modifications : Explore derivatives with improved properties.
Eigenschaften
IUPAC Name |
4-(4-cyclopropylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13(15)3-1-2-10-4-6-11(7-5-10)12-8-9-12/h4-7,12H,1-3,8-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAUCKLWWHEYMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyclopropylphenyl)butanoic acid | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

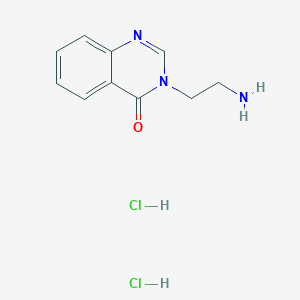
![1-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethan-1-one hydrochloride](/img/structure/B3388093.png)
![[3-(Hydroxymethyl)-5-iodophenyl]methanol](/img/structure/B3388104.png)
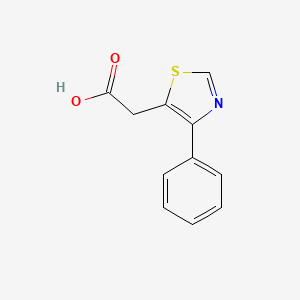
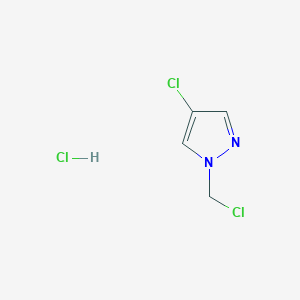
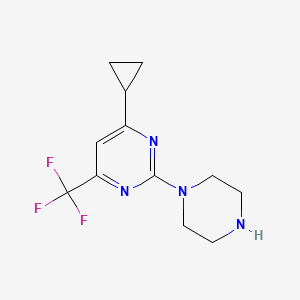
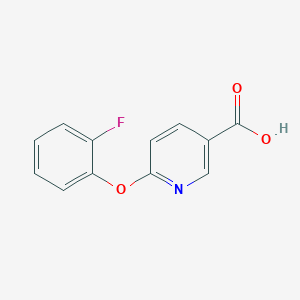
![3-[(4-methyl-1-piperazinyl)sulfonyl]Benzoic acid hydrochloride](/img/structure/B3388147.png)
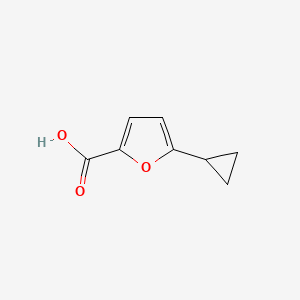
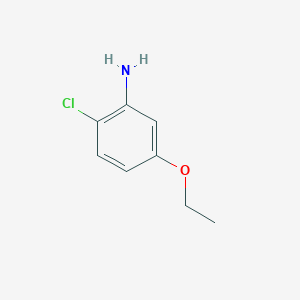
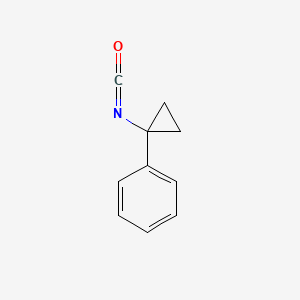
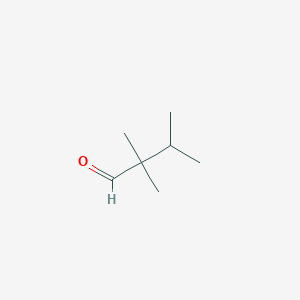
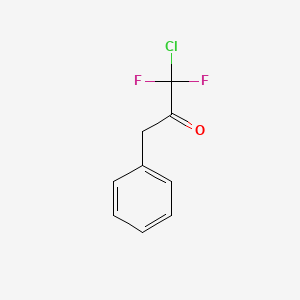
![N-[3-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide](/img/structure/B3388182.png)